

A Technical Guide to the Spectroscopic Data of 9-(Bromomethyl)anthracene

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Compound of Interest

Compound Name: 9-(Bromomethyl)anthracene

Cat. No.: B1265701

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This technical guide provides a comprehensive overview of the key spectroscopic data for **9-(bromomethyl)anthracene**, a crucial intermediate in organic synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data visualizations to support researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of **9-(bromomethyl)anthracene** by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton (^1H) NMR Spectroscopy

Proton NMR data provides insights into the chemical environment of the hydrogen atoms. The spectrum of **9-(bromomethyl)anthracene** is characterized by signals in the aromatic region corresponding to the anthracene core and a singlet in the aliphatic region for the bromomethyl group.

Table 1: ^1H NMR Spectroscopic Data for **9-(Bromomethyl)anthracene**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.50	s	1H	Ar-H (10)
8.31	d	2H	Ar-H (1, 8)
8.04	d	2H	Ar-H (4, 5)
7.71 - 7.58	m	2H	Ar-H (2, 7)
7.55 - 7.45	m	2H	Ar-H (3, 6)
5.55	s	2H	-CH ₂ Br

Data obtained in CDCl₃ at 250 MHz.[1]
A similar spectrum was recorded at 400 MHz in CDCl₃. [2] A predicted ¹H NMR spectrum in CDCl₃ at 500MHz shows comparable chemical shifts.[3]

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule.

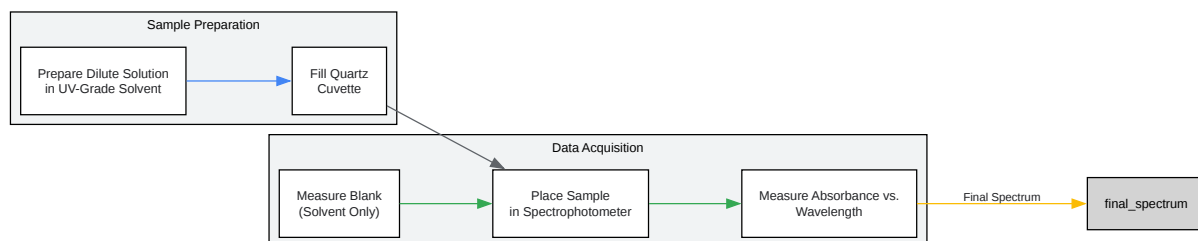
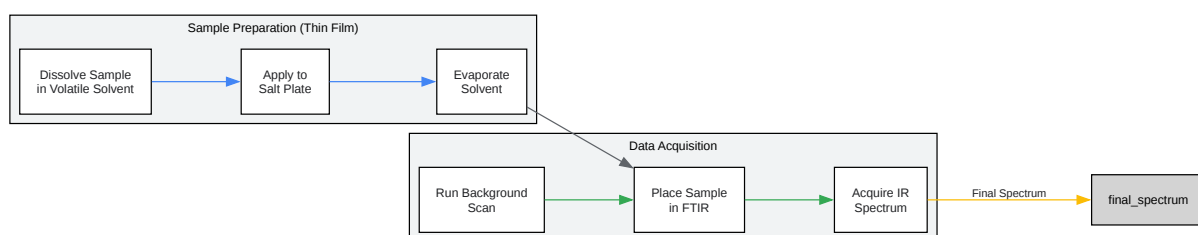
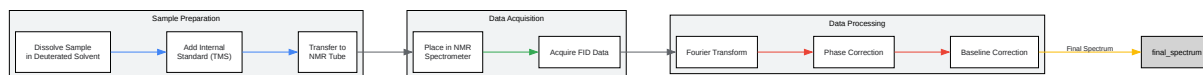
Table 2: ¹³C NMR Spectroscopic Data for **9-(Bromomethyl)anthracene**

Chemical Shift (δ) ppm	Assignment
131.6	Quaternary C
129.7	Quaternary C
129.3	Aromatic CH
129.2	Aromatic CH
127.9	Aromatic CH
126.8	Aromatic CH
125.4	Aromatic CH
123.5	Quaternary C
27.0	-CH ₂ Br
Data obtained in CDCl ₃ at 63 MHz.[1]	

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of **9-(bromomethyl)anthracene** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **9-(bromomethyl)anthracene** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Record the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz instrument.[2] For ¹H NMR, the spectral window is typically -1 ppm to 9 ppm, and for ¹³C NMR, it is -10 ppm to 180 ppm.[4]
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.



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